3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Acetylcholinesterase Neurodegeneration Alzheimer's Disease

This disubstituted benzoic acid derivative delivers a uniquely defined pharmacophore for dual AChE/MAO-B inhibition. The ortho 3-amino and 4-thiomorpholinyl groups create a specific spatial arrangement that engages the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE IC₅₀ = 55 nM) while achieving selective MAO-B binding (Ki = 0.129 nM). Its predicted pKa (4.22) and LogP (1.27) ensure reliable in vitro solubility and ionization profiles. Researchers trust this compound as a reference inhibitor for Alzheimer's and Parkinson's SAR studies—validated benchmark data eliminates assay variability that plagues isomer substitutions.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 1184536-64-8
Cat. No. B1520338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(thiomorpholin-4-yl)benzoic acid
CAS1184536-64-8
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=C(C=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
InChIKeyZOOQJYLCJLIEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8) for Neurological & Inflammation Research: A Technical Procurement Summary


3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8) is a disubstituted benzoic acid derivative characterized by an amino group at the 3-position and a thiomorpholine ring at the 4-position, with a molecular formula of C₁₁H₁₄N₂O₂S and a molecular weight of 238.31 g/mol . This heterocyclic building block is primarily utilized in medicinal chemistry for the exploration of neurological and anti-inflammatory pathways, with documented inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) [1].

Why 3-Amino-4-(thiomorpholin-4-yl)benzoic acid Cannot Be Replaced with Generic Benzoic Acid Analogs


Simple substitution with other thiomorpholine-benzoic acid isomers or analogs lacking the precise 3-amino-4-thiomorpholinyl substitution pattern is not scientifically valid due to profound differences in target engagement and physicochemical properties. The specific spatial arrangement of the hydrogen bond-donating amino group ortho to the thiomorpholine ring creates a unique pharmacophore that dictates binding affinity at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase, as well as selectivity between MAO isoforms [1]. Furthermore, the predicted pKa and calculated LogP values directly influence solubility and ionization state, which are critical for in vitro assay performance and reproducibility; substituting with a regioisomer like 2-(thiomorpholin-4-yl)benzoic acid introduces different electrostatic and steric constraints that alter binding kinetics .

Quantitative Evidence Guide: Verifiable Differentiation of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid


Acetylcholinesterase (AChE) Inhibition: Nanomolar Potency with a Dual-Site Binding Profile

This compound demonstrates potent inhibition of Electrophorus electricus (electric eel) acetylcholinesterase (AChE) with an IC₅₀ of 55 nM [1]. In contrast, the closely related analog 3-[2-(thiomorpholin-4-yl)ethyl]benzoic acid, which features an ethyl linker rather than a direct nitrogen attachment, is not reported as an AChE inhibitor and exhibits a significantly lower calculated topological polar surface area (tPSA: 65.8 Ų) and different LogP (XLogP3-AA: -0.1) [2], indicating that the 3-amino-4-thiomorpholine substitution is crucial for both binding pocket complementarity and optimal physicochemical properties for enzyme interaction.

Acetylcholinesterase Neurodegeneration Alzheimer's Disease Cholinergic Hypothesis

Monoamine Oxidase B (MAO-B) Affinity: Establishing a Neurological Selectivity Profile

This compound exhibits high-affinity inhibition of human Monoamine Oxidase B (MAO-B) with a Ki of 0.129 nM [1]. While class-level data suggests that structurally rigid 2-arylthiomorpholine derivatives can potently inhibit MAO-B with Ki values in the low nanomolar range (e.g., 4.2–12 nM for certain analogs) [2], the direct Ki value for this specific compound provides a defined benchmark. Furthermore, its MAO-A inhibitory potency is comparatively weaker, with an IC₅₀ of 72 nM in rat liver mitochondria [3], indicating a selectivity window for MAO-B that is valuable for minimizing off-target serotonergic or dietary interactions.

Monoamine Oxidase MAO-B Parkinson's Disease Neuroprotection

Physicochemical Property Differentiation: Impact on Solubility and Formulation

The predicted pKa of 4.22 ± 0.10 for the benzoic acid moiety is a critical differentiator for solubility and ionization state. This value indicates that the compound will be predominantly ionized at physiological pH (7.4), which is favorable for aqueous solubility and handling in biological buffers. In comparison, the regioisomer 2-(thiomorpholin-4-yl)benzoic acid has a predicted pKa of 3.98 ± 0.36 , making it slightly more acidic and less ionized at neutral pH. This difference, combined with the target compound's unique hydrogen bond donor count (2) and calculated LogP of 1.27 , defines a specific physicochemical profile that differs from other in-class building blocks like 4-(thiomorpholin-4-yl)benzoic acid (LogP 1.9, HBD 1) [1].

Physicochemical Properties LogP pKa Drug-likeness Formulation

Predicted Property Benchmarking: Boiling Point and Density as Quality Indicators

Predicted physical properties provide a benchmark for assessing the quality and identity of received material. The predicted boiling point for 3-amino-4-(thiomorpholin-4-yl)benzoic acid is 498.7 ± 45.0 °C and the predicted density is 1.354 ± 0.06 g/cm³ . These values differ from the regioisomer 2-(thiomorpholin-4-yl)benzoic acid, which has a predicted boiling point of 408.8 ± 47.0 °C and a density of 1.27 ± 0.1 g/cm³ . Such discrepancies can be used in conjunction with spectroscopic data (e.g., NMR, IR) to confirm the identity of the supplied compound and detect potential isomeric impurities.

Quality Control Purity Analysis Predicted Properties Procurement

Validated Application Scenarios for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid in R&D


Neurological Disease Research: Acetylcholinesterase (AChE) Inhibition Studies

This compound is suitable as a reference inhibitor or chemical probe in AChE assays for Alzheimer's disease research. Its established IC₅₀ of 55 nM against electric eel AChE [1] provides a defined benchmark for screening novel analogs or evaluating the cholinergic effects of drug candidates.

Neurological Disease Research: Selective Monoamine Oxidase B (MAO-B) Inhibition Studies

The high affinity for human MAO-B (Ki = 0.129 nM) and selectivity over MAO-A (IC₅₀ = 72 nM) [2][3] make this compound a valuable tool for investigating MAO-B's role in Parkinson's disease and for validating target engagement in neuroprotection models.

Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration

The unique combination of a 3-amino group and a 4-thiomorpholine ring provides a defined pharmacophore for SAR studies. Researchers can systematically modify the benzoic acid, amino, or thiomorpholine moieties to probe binding interactions with AChE and MAO-B, using the parent compound's activity data as a baseline [1][2].

Assay Development and Quality Control: Physicochemical Benchmarking

The compound's predicted pKa (4.22), LogP (1.27), and other properties serve as reference points for developing robust in vitro assays. These values can be used to optimize buffer conditions, predict solubility, and verify the identity of the compound through its distinct property profile.

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